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Compound of Interest

Compound Name: Ethylboronic acid

Cat. No.: B1630562 Get Quote

CAS Number: 4433-63-0

This technical guide provides an in-depth overview of ethylboronic acid, a versatile

organoboron compound with significant applications in organic synthesis and drug discovery.

Ethylboronic acid serves as a crucial building block in the formation of carbon-carbon and

carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-

coupling reaction. Its derivatives have also emerged as potent enzyme inhibitors, leading to the

development of novel therapeutics. This document is intended for researchers, scientists, and

drug development professionals, offering detailed information on the properties, synthesis,

analysis, and applications of ethylboronic acid.

Chemical and Physical Properties
Ethylboronic acid, also known as ethaneboronic acid, is a white to off-white crystalline solid at

room temperature.[1][2] It is an organoboron compound characterized by a boron atom bonded

to an ethyl group and two hydroxyl groups.[2] The presence of the C-B bond makes it a

member of the broader class of organoboranes. Boronic acids, in general, are Lewis acids and

possess the unique ability to form reversible covalent complexes with diols, such as those

found in sugars.[1]

Table 1: Physicochemical Properties of Ethylboronic Acid
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Property Value

CAS Number 4433-63-0[3]

Molecular Formula C₂H₇BO₂

Molecular Weight 73.89 g/mol

Appearance White to off-white crystalline powder

Melting Point 84-88 °C

Boiling Point 154 °C at 760 mmHg

Density 0.941 g/cm³

Solubility Soluble in water and organic solvents

Stability
Stable under normal conditions; air-sensitive

and hygroscopic

Experimental Protocols
Synthesis of Ethylboronic Acid
The first reported synthesis of ethylboronic acid was by Edward Frankland in 1860. The

process involved a two-stage reaction: the reaction of diethylzinc with triethyl borate to produce

triethylborane, which was then oxidized in the air to yield ethylboronic acid. Modern synthetic

routes offer more practical and scalable methods.

Method 1: From Alkylboronic Acid Pinacol Ester

This method involves the conversion of an alkylboronic acid pinacol ester to the corresponding

boronic acid.

Step 1: Formation of Potassium Ethyltrifluoroborate

In a 10 mL glass bottle equipped with a magnetic stir bar, combine the alkylboronic acid

pinacol ester (2 mmol) and methanol (10 mL).
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Slowly add a 4.5M saturated aqueous solution of potassium bifluoride (2 mL) to the

mixture.

Stir the mixture at room temperature for 1 hour.

Remove all volatile compounds under vacuum.

Dissolve the organic residue in methanol (6 mL) and add water (6-10 mL).

Evaporate all volatile compounds; repeat this dissolution and evaporation process three

times.

Stir the solid residue with dry acetone (8 mL) and carefully decant the liquid phase.

Wash the remaining inorganic salts with additional acetone (3 x 2 mL).

Collect the filtrate and concentrate under vacuum to obtain the intermediate potassium

ethyltrifluoroborate salt.

Step 2: Hydrolysis to Ethylboronic Acid

In a 10 mL glass bottle, combine the alkyl trifluoroborate potassium salt (0.4 mmol) and

water (1 mL).

After the reaction is complete, dilute the mixture with a solution of ethyl acetate and ether

(10 mL).

Filter the mixture through diatomaceous earth and separate the organic phase.

Extract the aqueous phase with a solution of ethyl acetate and ether.

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent

under vacuum to obtain ethylboronic acid.

Purification of Ethylboronic Acid
Purification of boronic acids is crucial for their successful application in synthesis. Common

impurities include the corresponding boroxine (a cyclic anhydride) and starting materials.
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Method 1: Recrystallization

Recrystallization is an effective method for purifying solid boronic acids.

Dissolve the crude ethylboronic acid in a minimal amount of a suitable hot solvent.

Solvents such as benzene, dichloroethane, or ethyl acetate can be effective. For some

boronic acids, recrystallization from hot water or hot ethanol has also been successful.

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice

bath to induce crystallization.

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Method 2: Acid-Base Extraction

This method leverages the acidic nature of boronic acids.

Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to form the water-

soluble boronate salt.

Separate the aqueous layer containing the boronate salt from the organic layer containing

non-acidic impurities.

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic

acid.

Extract the purified boronic acid back into an organic solvent.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate

to yield the pure product.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of ethylboronic acid in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean, dry 5

mm NMR tube.

¹H NMR: The proton NMR spectrum of ethylboronic acid is expected to show signals

corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the

methylene protons) and a broad singlet for the hydroxyl protons.

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms

of the ethyl group.

¹¹B NMR: The boron-11 NMR spectrum provides information about the coordination

environment of the boron atom. For ethylboronic acid, a single broad peak is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ethylboronic acid will exhibit characteristic absorption bands.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

groups, often showing signs of hydrogen bonding.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H

bonds in the ethyl group.

B-O stretch: A strong absorption band typically found around 1350 cm⁻¹ is characteristic of

the B-O single bond.

B-C stretch: A weaker absorption may be observed for the B-C bond.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and

fragmentation pattern of ethylboronic acid. The molecular ion peak (M⁺) would be observed

at m/z corresponding to the molecular weight. Common fragmentation pathways may involve

the loss of water, the ethyl group, or hydroxyl radicals.
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Applications in Organic Synthesis and Drug
Discovery
Ethylboronic acid is a valuable reagent in modern organic chemistry, primarily due to its role

in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the

formation of a carbon-carbon bond between the ethyl group of the boronic acid and an sp²-

hybridized carbon of an organohalide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls,

vinylarenes, and polyolefins.

General Experimental Protocol:

To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), ethylboronic acid (1.2-1.5

equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃,

Cs₂CO₃, 2-3 equiv).

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane,

or THF) and water.

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15

minutes.

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C)

and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the product with an organic solvent, dry the combined organic layers, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Proteasome Inhibition
Boronic acid derivatives have been successfully developed as therapeutic agents. A prominent

example is Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of

multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which

involves the inhibition of the 26S proteasome.

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.

It plays a critical role in regulating the levels of proteins involved in cell cycle progression,

apoptosis, and signal transduction. In cancer cells, the proteasome is often overactive,

contributing to tumor growth and survival.

By inhibiting the proteasome, boronic acid-containing drugs like Bortezomib prevent the

degradation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting the

activation of pro-survival signaling pathways such as NF-κB. This leads to cell cycle arrest and

apoptosis in cancer cells.
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Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives.
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Conclusion
Ethylboronic acid is a foundational reagent in synthetic organic chemistry with expanding

applications in medicinal chemistry and materials science. Its utility in robust carbon-carbon

bond-forming reactions and the proven success of its derivatives as therapeutic agents

underscore its importance. This guide provides a comprehensive resource for researchers,

consolidating key data and protocols to facilitate further innovation and discovery in these

fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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